N-(Ethylamino) Fluvoxamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAOCNUGFGRFPC-XQNSMLJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\OCCNCCN)/C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217262-11-7 | |
| Record name | N-(Ethylamino) fluvoxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217262117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(ETHYLAMINO) FLUVOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G60GX48UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Advanced Structural Characterization
Synthetic Pathways and Methodological Developments
The synthesis of N-(Ethylamino) Fluvoxamine (B1237835), identified as Fluvoxamine EP Impurity F, is closely related to the manufacturing process of Fluvoxamine itself. daicelpharmastandards.comallmpus.com It often arises as a process-related impurity, meaning it is a by-product formed during the synthesis of the main compound. chemicea.com
Precursor Utilization in Synthesis
The synthesis of Fluvoxamine and, by extension, its impurities, typically starts from precursors like p-trifluoromethylbenzoic acid. google.com A common intermediate in the synthesis of Fluvoxamine is 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime. google.comgoogle.com The formation of N-(Ethylamino) Fluvoxamine likely involves the reaction of this oxime intermediate with a molecule containing an ethylamino group, or through a side reaction with reagents used in the main synthesis.
One potential pathway involves the alkylation of 5-methoxy-4′-trifluoromethylvalerophenone oxime with 2-chloroethylamine (B1212225) hydrochloride. google.com Variations in this alkylation step or the presence of related impurities in the starting materials could lead to the formation of this compound.
Reaction Conditions and Parameter Optimization
The formation of impurities like this compound is highly dependent on the reaction conditions. Factors such as temperature, pH, and the molar ratio of reactants can influence the prevalence of side reactions. google.comchemicea.com For instance, in the synthesis of Fluvoxamine maleate (B1232345), the reaction temperature for the formation of the oxime ether is typically controlled between 20-50°C. google.com The molar ratios of the oxime precursor, the alkylating agent, and the base are also critical parameters. google.com Optimization of these parameters is crucial to minimize the formation of unwanted by-products.
Isolation and Purification Methodologies
The isolation and purification of Fluvoxamine from its impurities, including this compound, often involves a series of extraction and crystallization steps. After the primary reaction, the mixture is typically acidified and extracted with an organic solvent to remove unreacted precursors. google.com The desired compound is then isolated by basification and further extraction. google.com
Purification can be achieved through recrystallization from suitable solvents like acetonitrile (B52724). google.com In some cases, column chromatography is employed to separate the main compound from closely related impurities. rsc.org The conversion of the free base to a salt, such as a tartrate salt, can also facilitate purification, as the salt may have different solubility properties, allowing for more effective removal of impurities through crystallization. google.comgoogle.comwipo.int High-performance liquid chromatography (HPLC) is a standard analytical technique used to monitor the purity of the final product. google.com
Spectroscopic and Chromatographic Techniques for Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of atoms. conicet.gov.ar For Fluvoxamine and its impurities, both ¹H NMR and ¹³C NMR are utilized for structural elucidation. daicelpharmastandards.com
Proton NMR (¹H NMR) is particularly useful for determining the structure of this compound by identifying the number of protons in different chemical environments and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a detailed map of the molecule's structure.
A key differentiating feature in the ¹H NMR spectrum of this compound compared to Fluvoxamine would be the signals corresponding to the additional ethyl group attached to the nitrogen atom.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (CF₃-C₆H₄) | 7.2 - 7.6 | Multiplet | 4H |
| Methoxy (B1213986) protons (-OCH₃) | ~3.3 | Singlet | 3H |
| -O-CH₂- | ~4.1 | Triplet | 2H |
| -C(=N)-CH₂- | ~2.7 | Triplet | 2H |
| Methylene protons (-CH₂-CH₂-CH₂-) | 1.5 - 1.8 | Multiplet | 6H |
| -N-CH₂-CH₂-N- | ~2.8 - 3.0 | Multiplet | 4H |
| Ethyl group (-NH-CH₂-CH₃) | ~2.6 (quartet), ~1.1 (triplet) | Quartet, Triplet | 2H, 3H |
| Amine protons (-NH-, -NH₂) | Variable | Broad singlet | 2H |
Note: This is a predicted table based on general NMR principles and the structure of this compound. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. uc.pt
High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C17H26F3N3O2), the exact mass would be a key identifier. Commercial suppliers list the monoisotopic mass as 361.1977 g/mol . lgcstandards.com
| Parameter | Value |
| Molecular Formula | C17H26F3N3O2 |
| Monoisotopic Mass | 361.1977 g/mol |
| Data sourced from commercial suppliers. lgcstandards.com |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. wa.gov While specific MS/MS data for this compound is not published, analysis of related compounds like Fluvoxamine suggests likely fragmentation pathways. researchgate.netxml-journal.net Key fragmentation would be expected to occur at the C=N-O bond and along the aliphatic chains, providing valuable structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. frontiersin.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch (aromatic & aliphatic) | 2850-3100 |
| C=N stretch (oxime) | 1620-1680 |
| C-F stretch (trifluoromethyl) | 1000-1400 (strong, multiple bands) |
| C-O stretch (ether) | 1050-1150 |
| This table represents expected absorption ranges for the functional groups present in this compound. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. rjptonline.org The primary chromophore in this compound is the trifluoromethyl-substituted benzene (B151609) ring. The UV spectrum of Fluvoxamine shows absorption maxima that can be used to infer the expected spectrum for its N-ethylamino derivative. researchgate.netjapsonline.com
| Compound | Reported λmax (nm) | Solvent |
| Fluvoxamine | ~254 | Not specified |
| Fluvoxamine Maleate | 410-420 (in complex with dyes) | Chloroform |
| This table shows reported UV absorption maxima for the parent compound Fluvoxamine and its maleate salt in complex with indicator dyes. The λmax for this compound is expected to be similar to Fluvoxamine due to the identical chromophore. researchgate.netjapsonline.com |
Stereochemical and Isomeric Characterization of this compound
The stereochemical and isomeric properties of this compound, a known impurity and derivative of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluvoxamine, are critical for its accurate identification, characterization, and quality control in pharmaceutical settings. This section details the assessment of its geometric isomerism and discusses its chiral nature.
Assessment of Geometric Isomers (e.g., E/Z Isomerism)
This compound, also identified as Fluvoxamine EP Impurity F, possesses a carbon-nitrogen double bond in its oxime ether structure, which gives rise to geometric isomerism (E/Z isomerism). synchemia.comsynzeal.com The IUPAC name for this compound is N-[2-[[[(1E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]-pentylidene]amino]oxy]ethyl]ethane-1,2-diamine, with the "(1E)" designation indicating that the E isomer is the predominant and specified geometric form. synchemia.comsynzeal.com
Commercially available reference standards of this compound are often supplied as a mixture of isomers, typically noted as "(up to 15% Z isomer)". lgcstandards.comlgcstandards.com This indicates that while the E-isomer is the major component, the Z-isomer is commonly present as a minor component. The presence and ratio of these isomers are determined using advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. lgcstandards.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of the E and Z isomers of fluvoxamine and its related impurities. Reversed-phase HPLC (RP-HPLC) methods, often employing C8 or C18 stationary phases, are utilized to resolve the geometric isomers. jopir.inwindows.net For instance, the United States Pharmacopeia (USP) monograph for fluvoxamine maleate outlines an HPLC method capable of separating the Z-isomer from the main E-isomer, stipulating specific resolution requirements to ensure adequate separation. windows.net Similar methodologies are applied for the analysis of this compound, where the different spatial arrangement of the isomers leads to distinct retention times on the chromatographic column, allowing for their individual detection and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of isomers. For fluvoxamine and its analogues, ¹H NMR spectroscopy can be used to determine the E/Z isomer ratio. researchgate.net The chemical shifts of protons in proximity to the C=N double bond differ between the E and Z configurations due to the different magnetic environments. By integrating the signals corresponding to specific protons in each isomer, a quantitative ratio of the two isomers in a sample can be accurately determined. researchgate.netresearchgate.net A certificate of analysis for a reference standard of this compound confirms the use of NMR, stating that the structure conforms to the expected standard, which would include the verification of the isomeric identity. lgcstandards.com
The table below summarizes the key analytical findings regarding the geometric isomers of this compound.
| Analytical Technique | Application | Key Findings |
| HPLC | Separation and Quantification | RP-HPLC methods effectively separate the E and Z isomers, which exhibit different retention times. windows.net |
| NMR Spectroscopy | Structural Elucidation and Quantification | ¹H NMR is used to confirm the structure and determine the ratio of E/Z isomers by comparing the integrals of characteristic signals. lgcstandards.comresearchgate.net |
| IUPAC Nomenclature | Isomer Specification | The "(1E)" designation in the chemical name specifies the E-isomer as the primary geometric form. synchemia.comsynzeal.com |
| Commercial Standards | Isomeric Composition | Often supplied as a mixture, with the Z-isomer present at levels up to 15%. lgcstandards.comlgcstandards.com |
Chiral Purity and Enantiomeric Excess Determination (if applicable)
In contrast to many other SSRIs, fluvoxamine is an achiral molecule. Consequently, its derivative, this compound, is also achiral. nih.gov The molecule does not possess a stereocenter (a chiral carbon atom), and therefore, it does not exist as enantiomers. As a result, the concepts of chiral purity and enantiomeric excess are not applicable to this compound.
| Stereochemical Feature | Presence in this compound | Implication |
| Chiral Center | Absent | The molecule is achiral. nih.gov |
| Enantiomers | Do not exist | Concepts of enantiomeric excess and chiral purity are not applicable. |
Analytical Method Development and Impurity Profiling
Chromatographic Methodologies for Quantification and Detection
The accurate measurement and identification of N-(Ethylamino) Fluvoxamine (B1237835), often in the presence of the active pharmaceutical ingredient (API) and other related substances, relies heavily on advanced chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) Method Development.allmpus.com
HPLC stands as a cornerstone for the analysis of non-volatile compounds like N-(Ethylamino) Fluvoxamine. Method development focuses on achieving adequate separation, sensitivity, and robustness.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Fluvoxamine and its impurities. theacademic.in These methods typically utilize a non-polar stationary phase (like C18 or C8) and a polar mobile phase.
A variety of RP-HPLC methods have been developed for Fluvoxamine, which can be adapted for this compound. For instance, a method for Fluvoxamine maleate (B1232345) and its organic impurities uses a Luna™ 5 µm C8(2) column with a mobile phase of acetonitrile (B52724) and a buffer solution. windows.net Another method employs a Nova-Pak CN column with a mobile phase of 50 mM K2HPO4 (pH 7.0) and acetonitrile (60:40, v/v), with UV detection at 235 nm. nih.gov The linearity of such methods is often established over a wide concentration range, for example, from 1 to 80 µg/mL. nih.gov
Table 1: Example of RP-HPLC Method Parameters for Fluvoxamine Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Luna™ 5 µm C8(2), 250 x 4.6 mm windows.net | Nova-Pak CN nih.gov |
| Mobile Phase | Acetonitrile/Solution A (38:62, v/v) windows.net | K2HPO4 50 mM (pH 7.0)/Acetonitrile (60:40, v/v) nih.gov |
| Flow Rate | Not Specified windows.net | 1 mL/min nih.gov |
| Detection | UV (Wavelength not specified) windows.net | UV at 235 nm nih.gov |
| Linearity | Not Specified windows.net | 1-80 µg/mL nih.gov |
While less common for pharmaceutical analysis of this type, Normal-Phase HPLC (NP-HPLC) could theoretically be employed. NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase. This could be advantageous if this compound has very similar polarity to other impurities when analyzed by RP-HPLC, as NP-HPLC offers an orthogonal separation mechanism. However, practical applications for this specific compound are not widely documented.
Fluvoxamine itself does not have a chiral center, but some of its derivatives or related compounds might. tandfonline.com Chiral HPLC is a critical technique for separating enantiomers (mirror-image isomers) which can have different pharmacological activities. smolecule.com Polysaccharide-based chiral columns, such as those derived from amylose (B160209) and cellulose, are frequently used for the enantiomeric separation of pharmaceutical compounds. smolecule.com While Fluvoxamine is achiral, the synthesis process can result in geometric isomers (E and Z isomers). libretexts.org Chiral HPLC methods are essential to separate and quantify these isomers, ensuring the correct and most active form of the drug is present. smolecule.comlibretexts.org For instance, the British Pharmacopeia sets a limit for the Z-isomer of Fluvoxamine at 0.5%. libretexts.org
Normal-Phase HPLC Considerations
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications.allmpus.comsynzeal.com
UPLC-MS/MS offers higher resolution, sensitivity, and speed compared to conventional HPLC. nih.gov This technique is particularly valuable for identifying and quantifying trace-level impurities. The coupling of UPLC with tandem mass spectrometry (MS/MS) provides structural information, enabling the definitive identification of impurities like this compound. researchgate.net Methods have been developed for the simultaneous determination of multiple antidepressants and their metabolites in serum, demonstrating the power of this technique for complex mixtures. nih.gov
Table 2: UPLC-MS/MS Parameters for Antidepressant Analysis
| Parameter | Condition |
|---|---|
| Column | ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | A: Water with 0.1% formic acid and 10 mmol/L ammonium (B1175870) acetate (B1210297) B: Methanol with 0.1% formic acid nih.gov |
| Ion Source Temperature | 450°C nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) is common for such amines. |
Gas Chromatography (GC) Considerations (if volatile)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. ccsknowledge.com While this compound itself is not highly volatile, GC can be employed for the analysis of residual solvents or potential volatile degradation products that might be present in the drug substance. vulcanchem.com For the analysis of amine compounds, specialized columns like the Rtx-Volatile Amine are often used to achieve good peak shape and resolution. ccsknowledge.com Derivatization is a common strategy in GC to increase the volatility and thermal stability of analytes, which could be a potential approach for analyzing this compound if required. umich.edu
Validation of Analytical Procedures
The validation of analytical procedures is a critical requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. For an impurity like this compound, also known as Fluvoxamine EP Impurity F, robust and validated analytical methods are necessary for its quantification and control in the final drug product. synzeal.comweblivelink.comclearsynth.com Reference standards of this compound are utilized for analytical method development, validation, and quality control applications, underscoring the importance of these procedures. synzeal.comweblivelink.comclearsynth.comsynzeal.comveeprho.com
Specificity and Selectivity Evaluation
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound, the analytical method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), must be able to separate it from the active pharmaceutical ingredient (API), Fluvoxamine, and other known related substances. windows.netjopir.in
Stability-indicating methods are developed to demonstrate this specificity. nih.gov Forced degradation studies are performed on Fluvoxamine to produce its degradation products. nih.gov The analytical method is then proven to be specific if it can successfully separate the this compound peak from all other peaks generated during these stress conditions (e.g., acid, base, oxidation). jopir.innih.gov The resolution between adjacent peaks is a key measure, with regulatory guidelines often requiring a resolution factor greater than 2.0 to ensure reliable quantification. jopir.in Methods for Fluvoxamine and its impurities often use C8 or C18 columns to achieve the necessary separation. windows.netresearchgate.net
Linearity and Calibration Range Determination
Linearity demonstrates that the results obtained from an analytical method are directly proportional to the concentration of the analyte within a given range. For this compound, this is established by preparing a series of solutions of its reference standard at different concentrations. nih.gov The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable precision, accuracy, and linearity.
While specific linearity data for this compound is not publicly available, validated methods for Fluvoxamine analysis show excellent linearity with correlation coefficients (r²) often greater than 0.999. nih.govresearchgate.net A similar high standard of linearity would be required for the quantification of this compound. The range for an impurity is typically established from its limit of quantification (LOQ) up to approximately 120% of its specified limit in the drug substance.
Accuracy and Precision Assessments
Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sigmaaldrich.comresearchgate.net
Accuracy is typically evaluated by spiking a placebo or the drug product with a known amount of the this compound reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery is then calculated. For Fluvoxamine analytical methods, recovery values are often expected to be within 98-102%. jopir.in
Precision is assessed at two levels:
Repeatability (Intra-assay precision): The precision of the method is evaluated over a short interval with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): This expresses the variation within a laboratory, for instance, on different days or with different analysts or equipment. sigmaaldrich.com The precision is expressed as the relative standard deviation (%RSD) of the results. For impurity analysis, the acceptance criteria for precision are generally stricter at higher concentrations and more lenient at trace levels, often requiring an RSD of less than 10% or 15%. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) establish the sensitivity of an analytical method. nih.gov
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
These limits are crucial for impurity profiling, as they define the threshold above which an impurity can be reliably monitored. They are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. nih.gov While specific LOD and LOQ values for this compound are not detailed in the available literature, validated HPLC methods for the parent drug Fluvoxamine have achieved LOQ values as low as 15 ng/mL and 50 ng/mL, respectively, in some derivatized methods, and 0.42 µg/mL and 1.28 µg/mL in others, indicating the high sensitivity required for impurity analysis. researchgate.net
Role as a Pharmaceutical Impurity of Fluvoxamine
This compound is a known process-related impurity and potential degradation product of Fluvoxamine. chemicea.comgoogle.com As such, its presence in Fluvoxamine drug substances and products is monitored and controlled to ensure the safety and efficacy of the medication. chemicea.comchemicea.com It is officially listed as "Fluvoxamine EP Impurity F" in the European Pharmacopoeia, highlighting its regulatory significance. synzeal.comveeprho.comallmpus.com
Identification and Characterization in Drug Formulations
The identification and characterization of impurities like this compound are essential parts of drug development and quality control. chemicea.comdaicelpharmastandards.com
Identification: In routine quality control, this compound is identified in drug formulations primarily using HPLC. Its retention time is compared against that of a qualified reference standard. windows.netallmpus.com Pharmacopoeial methods, such as those detailed in the USP, provide standardized procedures for the separation of Fluvoxamine from its organic impurities. windows.net
Characterization: The definitive structure of this compound has been elucidated using a combination of advanced analytical techniques. Suppliers of the reference standard provide a comprehensive Certificate of Analysis (CoA) that includes data from these methods. allmpus.comdaicelpharmastandards.com
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Techniques like LC-MS are commonly used to detect and identify impurities in pharmaceutical products. chemicea.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the arrangement of atoms and functional groups. daicelpharmastandards.com
High-Performance Liquid Chromatography (HPLC): Confirms the purity of the reference standard itself. allmpus.com
These characterization data confirm the identity of N-[2-[[[(1E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]ethane-1,2-diamine as Fluvoxamine EP Impurity F. synzeal.comallmpus.com
Table of Compound Identification
| Identifier | Value |
|---|---|
| Common Name | This compound |
| Systematic Name (IUPAC) | N-[2-[[[(1E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]ethane-1,2-diamine synzeal.comallmpus.com |
| Pharmacopoeial Name | Fluvoxamine EP Impurity F synzeal.comclearsynth.comveeprho.comallmpus.com |
| CAS Number | 1217262-11-7 (free base) weblivelink.comveeprho.com |
| Molecular Formula | C₁₇H₂₆F₃N₃O₂ weblivelink.com |
| Molecular Weight | 361.41 g/mol weblivelink.com |
Development of Reference Standards for Quality Control
The foundation of accurate pharmaceutical analysis and quality control lies in the availability and proper use of reference standards. researchgate.net For APIs like Fluvoxamine, reference standards for both the active ingredient and its known impurities, including this compound, are essential for method development, validation, and routine release testing. synzeal.com
Pharmaceutical secondary standards, qualified as Certified Reference Materials (CRMs), provide a convenient and cost-effective alternative to preparing in-house working standards. These standards are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, which govern the production of reference materials and the competence of testing and calibration laboratories, respectively. lgcstandards.com
A comprehensive Certificate of Analysis (CoA) accompanies these standards, providing a full description of the material and a summary of the analyses conducted for characterization. lgcstandards.com This documentation ensures the suitability of the reference standard for both qualitative and quantitative analyses. lgcstandards.com this compound is commercially available as a reference material for its use in quality control processes. pharmaffiliates.compharmaffiliates.com These standards are crucial for the identification of unknown impurities, product development, and stability studies. synzeal.com
Table 1: Examples of Commercially Available Fluvoxamine-Related Reference Standards
| Compound Name | CAS Number | Notes |
|---|---|---|
| This compound | 1217262-11-7 | Also known as Fluvoxamine EP Impurity F. allmpus.com |
| Fluvoxamine Maleate | 61718-82-9 | Pharmaceutical Secondary Standard; Certified Reference Material. |
| Fluvoxamine Acid | 88699-91-6 | A known impurity and metabolite. synzeal.com |
| Fluvoxketone | 61718-80-7 | Also known as Fluvoxamine EP Impurity D. allmpus.com |
| Desmethyl Fluvoxamine Oxalate | 192876-02-1 (base) | Also known as Fluvoxamine EP Impurity G. allmpus.com |
Control Strategies for Impurity Management in Pharmaceutical Manufacturing
Managing impurities in pharmaceutical manufacturing is a critical activity mandated by global regulatory agencies to ensure the safety and efficacy of drug products. chemicea.comuu.nl Impurities can originate from various sources, including synthesis by-products, unreacted intermediates, and degradation of the API under environmental influences like heat, light, or humidity. chemicea.com
A key element in impurity management is the development of stability-indicating analytical methods that can separate and quantify the API from any potential impurities and degradation products. innovareacademics.innih.gov High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. jopir.in Numerous RP-HPLC methods have been developed for Fluvoxamine, often utilizing C18 or Nova-Pak CN columns with mobile phases typically consisting of acetonitrile and a phosphate (B84403) buffer. nih.govjopir.in Detection is commonly performed using UV spectrophotometry at wavelengths around 235-250 nm. innovareacademics.injopir.in
Forced degradation studies are an integral part of developing these methods and profiling impurities. innovareacademics.in In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to predict the likely degradation products. nih.govakjournals.com Studies on Fluvoxamine have shown it is susceptible to degradation under acidic, basic, and oxidative conditions, and also when exposed to UV light, while remaining relatively stable under thermal stress. innovareacademics.innih.gov The ability of an analytical method to resolve the parent drug from these degradation products is a key validation parameter, with resolution factors consistently exceeding 2.0 being a target. jopir.in
Table 2: Summary of Forced Degradation Studies on Fluvoxamine Maleate
| Stress Condition | Parameters | Degradation | Key Findings |
|---|---|---|---|
| Acid Hydrolysis | 0.5 M HCl, 80°C, 10 min | 37.5% Fluvoxamine remaining | The rate of hydrolysis was found to be faster in acidic conditions compared to basic conditions. nih.gov An unknown degradation product peak was observed. nih.gov |
| Base Hydrolysis | 2 M NaOH, 80°C, 40 min | ~55% Fluvoxamine remaining | The degradation product appeared identical to that formed under acidic conditions. nih.gov |
| Oxidative | 10% H₂O₂, 80°C, 30 min | ~74% Fluvoxamine remaining | A few minor degradation products were detected. nih.gov |
| Photolytic | UV light exposure, 5 days | Significant degradation | A major degradation product was observed. nih.gov Solutions showed a higher degradation rate than the bulk powder. nih.gov |
| Thermal | Dry heat, 50°C-80°C | Stable | No significant degradation was observed. innovareacademics.innih.gov |
Control strategies for impurities like this compound involve a multi-faceted approach. This begins with optimizing the synthesis process to minimize the formation of by-products. google.com For instance, a patented process for preparing Fluvoxamine maleate highlights controlling the reaction temperature to reduce the formation of impurities. google.comgoogle.com
Furthermore, control is exerted by setting stringent specifications for starting materials, intermediates, and the final API. uu.nl Routine quality control testing using validated, stability-indicating methods ensures that any impurities are below the established qualification thresholds. uu.nl For potentially genotoxic impurities, which may pose a safety risk even at very low levels, a "Threshold of Toxicological Concern" (TTC) is often applied. uu.nl This approach sets a limit for daily intake (e.g., 1.5 µg) that is considered to have a negligible cancer risk. uu.nl Controlling impurities at intermediate steps of the manufacturing process is often preferred over testing in the final API, as it can be more effective and efficient. uu.nl
Mechanistic Formation and Degradation Studies
Elucidation of Formation Pathways as a Synthetic By-product
N-(Ethylamino) fluvoxamine (B1237835), also identified as Fluvoxamine EP Impurity F, is a known process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient, fluvoxamine. chemicea.comallmpus.comsynzeal.com Its formation is intricately linked to the specific reagents and conditions employed in the manufacturing process.
The primary synthesis route for fluvoxamine involves the alkylation of 5-methoxy-4'-trifluoromethylvalerophenone oxime with 2-chloroethylamine (B1212225) hydrochloride. newdrugapprovals.orggoogle.comgoogle.comgoogle.com During this key step, side reactions can occur, leading to the formation of various impurities. The emergence of N-(Ethylamino) fluvoxamine is believed to be a consequence of a secondary alkylation reaction.
The intended reaction involves the nucleophilic attack of the oxime nitrogen on the electrophilic carbon of 2-chloroethylamine, forming the desired fluvoxamine molecule. However, the primary amine group of the newly formed fluvoxamine or of the 2-aminoethyl moiety can undergo a subsequent reaction with an ethylating agent present in the reaction mixture. This results in the addition of an ethyl group to the terminal nitrogen, yielding this compound.
Another potential pathway for the formation of this impurity could involve the presence of N-ethyl-2-chloroethylamine as an impurity in the 2-chloroethylamine hydrochloride starting material. If present, this impurity would react with the 5-methoxy-4'-trifluoromethylvalerophenone oxime in a similar manner to the primary reagent, directly producing this compound.
The formation of this compound as a process impurity is significantly influenced by the specific reagents and reaction conditions utilized during the synthesis of fluvoxamine.
Reaction Temperature: Patents describing the synthesis of fluvoxamine have indicated that controlling the reaction temperature is crucial for minimizing the formation of impurities, including Impurity F. google.com It has been observed that conducting the alkylation reaction at elevated temperatures, for instance above 50-55°C, or for prolonged durations at temperatures around 40-45°C, can favor the formation of higher levels of impurities. google.com This is likely due to the increased rate of side reactions, such as the secondary alkylation of the primary amine, at higher temperatures.
Nature of the Base and Solvent: The choice of base and solvent system can also impact the impurity profile. The synthesis is typically carried out in the presence of a base such as potassium hydroxide (B78521) or sodium carbonate to deprotonate the oxime. google.comgoogle.com The reaction medium can vary and may include solvents like dimethylformamide (DMF), toluene, or a mixture of solvents with a phase transfer catalyst like PEG-400. google.comgoogle.com These conditions, while facilitating the primary reaction, can also influence the reactivity of the primary amine and the potential for side reactions leading to this compound. The presence of residual ethyl-containing compounds or the use of certain solvents could potentially contribute to the formation of this impurity.
Side Reactions During Fluvoxamine Synthesis
Chemical Degradation Pathways
Forced degradation studies on the parent compound, fluvoxamine, provide valuable insights into the potential degradation pathways of this compound. nih.govinnovareacademics.innih.govinnovareacademics.in The presence of the additional ethylamino group may influence the rate and specific products of degradation, but the core reactive sites within the molecule are expected to exhibit similar susceptibilities to hydrolytic, oxidative, and photolytic stress.
Hydrolytic degradation studies on fluvoxamine have demonstrated its susceptibility to both acidic and basic conditions. nih.govinnovareacademics.in It is anticipated that this compound would exhibit a comparable instability profile due to the presence of the oxime ether linkage, which is prone to hydrolysis.
Under acidic conditions (e.g., 0.5 M HCl at 80°C), fluvoxamine has been shown to degrade significantly, with reports of approximately 62% degradation within 10 minutes. nih.gov The primary degradation pathway is likely the hydrolysis of the oxime ether bond, which would cleave the molecule. For this compound, this would result in the formation of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and the corresponding N-ethyl-N'-(2-hydroxyethyl)ethane-1,2-diamine.
In basic conditions (e.g., 2 M NaOH at 80°C), fluvoxamine also undergoes degradation, although at a slower rate compared to acidic conditions, with about 45% degradation observed after 40 minutes. nih.gov The degradation products are reported to be identical to those formed under acidic hydrolysis, suggesting a similar cleavage of the oxime ether linkage. nih.gov
| Stress Condition | Reagent/Parameters | Temperature | Duration | Observed Fluvoxamine Degradation | Potential this compound Degradation Products |
| Acidic Hydrolysis | 0.5 M HCl | 80°C | 10 min | ~62% nih.gov | 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, N-ethyl-N'-(2-hydroxyethyl)ethane-1,2-diamine |
| Basic Hydrolysis | 2 M NaOH | 80°C | 40 min | ~45% nih.gov | 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, N-ethyl-N'-(2-hydroxyethyl)ethane-1,2-diamine |
Note: The degradation data presented is for the parent compound, fluvoxamine. It is extrapolated that this compound would follow a similar degradation pathway, though the kinetics may differ.
Oxidative stress has been shown to induce the degradation of fluvoxamine. nih.govinnovareacademics.in Consequently, this compound is also expected to be susceptible to oxidative conditions.
Exposure of fluvoxamine to 10% hydrogen peroxide at 80°C for 30 minutes resulted in approximately 26% degradation. nih.gov The degradation under these conditions can lead to the formation of several minor products. nih.gov For this compound, potential sites of oxidation include the tertiary amine of the ethylamino group, which could lead to the formation of an N-oxide derivative. The oxime functionality could also be a target for oxidative cleavage.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Observed Fluvoxamine Degradation | Potential this compound Degradation Products |
| Oxidative Degradation | 10% H₂O₂ | 80°C | 30 min | ~26% nih.gov | N-oxide of this compound, products of oxime cleavage |
Note: The degradation data presented is for the parent compound, fluvoxamine. It is extrapolated that this compound would undergo similar oxidative degradation, potentially with different kinetics and additional products related to the ethylamino group.
Fluvoxamine has been reported to be sensitive to ultraviolet (UV) radiation, leading to the formation of degradation products. nih.govinnovareacademics.in This suggests that this compound would also be susceptible to photolytic degradation.
When exposed to UV light, both the bulk powder and solutions of fluvoxamine showed degradation. nih.gov A major degradation product was observed upon exposure to UV light. nih.gov The photolytic degradation of fluvoxamine can be complex, with potential for isomerization of the oxime bond (E/Z isomerization) and other photochemical reactions. researchgate.net For this compound, similar photolytic pathways are expected, including photoisomerization and potential reactions involving the ethylamino group.
| Stress Condition | Reagent/Parameters | Observation for Fluvoxamine | Potential this compound Degradation Mechanisms |
| Photolytic Degradation | UV Radiation | Sensitive, formation of a major degradation product. nih.gov | E/Z isomerization of the oxime bond, photochemically induced reactions of the ethylamino group. |
Note: The observations are based on studies of the parent compound, fluvoxamine. This compound is expected to exhibit similar photosensitivity.
Oxidative Degradation Studies
Biotransformation-Related Formation in Pre-clinical/in vitro Models
Extensive literature searches for the biotransformation of fluvoxamine in preclinical and in vitro models did not yield specific information regarding the formation of the this compound metabolite.
Current research on fluvoxamine metabolism primarily focuses on two major pathways: oxidative demethylation and oxidative deamination. fda.govfda.gov These processes lead to the formation of several well-documented metabolites, none of which are identified as this compound. The primary metabolic routes are detailed as follows:
Oxidative Demethylation: This is a key pathway in the breakdown of fluvoxamine.
Oxidative Deamination: This process results in the formation of metabolites such as fluvoxethanol. fda.govfda.gov
A recent study slated for publication in March 2025 has identified eleven new metabolites of fluvoxamine in human liver microsomes and other human samples. nih.gov The most abundant of these new metabolites were an acetylated derivative (M1) and a demethylated form (M4). nih.gov However, this compound was not mentioned among these newly identified compounds.
The major enzymes responsible for the metabolism of fluvoxamine are cytochrome P450 isoforms, particularly CYP2D6 and CYP1A2. taylorandfrancis.compharmgkb.orgwikipedia.org Research has thoroughly investigated the roles of these enzymes in the formation of major metabolites like fluvoxamine acid and fluvoxamino alcohol. taylorandfrancis.compharmgkb.orgwikipedia.orgpharmgkb.org Studies have also noted the inhibitory effect of fluvoxamine on the N-demethylation of other drugs. nih.govnih.gov
While the compound this compound is commercially available, indicating its synthesis is possible, there is a lack of scientific literature detailing its formation as a product of fluvoxamine biotransformation in any studied preclinical or in vitro system.
Biochemical and Molecular Interaction Studies in Vitro and in Silico
Molecular Target Engagement and Receptor Binding Profiles
The molecular interactions of N-(Ethylamino) Fluvoxamine (B1237835) are largely understood by referencing the extensive research on its parent compound, fluvoxamine, while also considering the structural modifications introduced by the ethylamino group.
N-(Ethylamino) Fluvoxamine is presumed to retain the primary mechanism of action of its parent compound, which is the potent and selective inhibition of the serotonin (B10506) transporter (SERT). vulcanchem.comdrugbank.com This action blocks the reuptake of serotonin into the presynaptic neuron, thereby increasing its availability in the synaptic cleft. The addition of an ethylamino group to the fluvoxamine structure may alter its binding affinity and selectivity profile. vulcanchem.com
In vitro competition binding assays using transfected human cells have demonstrated that this compound, also referred to as EIENT in some studies, binds to the human serotonin transporter with high affinity. researchgate.net These studies have quantified its inhibitory constant (Kᵢ), a measure of binding affinity, at 1.15 nM for SERT. researchgate.net For comparison, the parent compound fluvoxamine has a Kᵢ for SERT of 1.46 nM. researchgate.net This indicates that the ethylamino derivative possesses a comparable, and slightly higher, affinity for the serotonin transporter than fluvoxamine itself.
The selectivity of a compound is crucial to its pharmacological profile. This compound's affinity for SERT is significantly higher than its affinity for the dopamine (B1211576) transporter (DAT), for which it has a Kᵢ of 69 nM. researchgate.net This demonstrates a clear selectivity for the serotonin transporter over the dopamine transporter.
Comparative Binding Affinities (Kᵢ, nM) for Monoamine Transporters
| Compound | SERT Affinity (Kᵢ, nM) | DAT Affinity (Kᵢ, nM) | NET Affinity (Kᵢ, nM) |
|---|---|---|---|
| This compound (EIENT) | 1.15 researchgate.net | 69 researchgate.net | Data Not Available |
| Fluvoxamine | 1.46 researchgate.net | ~9330 nih.gov | ~813 nih.gov |
| Fluoxetine | 24 nih.gov | ~3800 nih.gov | ~316 nih.gov |
| Sertraline | Data Not Available | 25 nih.gov | 420 nih.gov |
The parent compound, fluvoxamine, is known for its highly selective profile, exhibiting very weak effects on norepinephrine (B1679862) and dopamine neuronal reuptake. drugbank.com In vitro studies confirm that fluvoxamine has no significant affinity for a wide range of other receptors, including adrenergic (alpha1, alpha2, beta), cholinergic (muscarinic), dopaminergic, and histaminergic receptors. drugbank.comfda.gov This high selectivity is thought to contribute to the specific pharmacological effects of fluvoxamine, avoiding the anticholinergic, sedative, and cardiovascular effects associated with the antagonism of these other receptors. drugbank.com While the ethylamino modification in this compound may alter this profile, it is hypothesized to largely retain the selective nature of its parent compound. vulcanchem.com
Receptor Binding Profile of Fluvoxamine (Parent Compound)
| Receptor/Transporter Class | Binding Affinity |
|---|---|
| Adrenergic (alpha- and beta-) | No Significant Affinity drugbank.comfda.gov |
| Cholinergic (muscarinic) | No Significant Affinity drugbank.comfda.gov |
| Dopaminergic | No Significant Affinity drugbank.comfda.gov |
| Histaminergic | No Significant Affinity fda.gov |
| GABA | No Significant Affinity drugbank.com |
| Benzodiazepine | No Significant Affinity drugbank.com |
A distinguishing feature of fluvoxamine among SSRIs is its potent activity at the sigma-1 receptor, a unique chaperone protein located at the endoplasmic reticulum. wikipedia.orgwikipedia.org Fluvoxamine has the highest affinity for the sigma-1 receptor of any SSRI, with a reported Kᵢ of 36 nM, and it functions as a potent agonist at this site. wikipedia.orgnih.govpsychiatryinvestigation.org This interaction is not merely an off-target effect; it is believed to contribute significantly to the therapeutic actions of fluvoxamine. wikipedia.orgnih.gov In vivo studies in humans using positron emission tomography (PET) have demonstrated that fluvoxamine binds to and occupies sigma-1 receptors in the brain at therapeutic doses. nih.gov
Currently, specific binding data for this compound at the sigma-1 receptor is not available in the reviewed literature. However, given the high affinity of the parent compound, investigating the sigma-1 binding properties of this ethylamino derivative would be a critical area for future research to fully characterize its pharmacological profile.
Exploration of Other Neurotransmitter Receptor/Transporter Interactions (e.g., adrenergic, dopaminergic)
Enzyme Interaction and Metabolic Stability Studies (In Vitro/Pre-clinical)
The metabolic pathway of a compound, particularly its interaction with the Cytochrome P450 (CYP) enzyme system, is fundamental to understanding its pharmacokinetic profile. google.com In vitro metabolic stability assays are crucial for predicting a compound's half-life and its potential for drug-drug interactions. nuvisan.com
While direct metabolic studies on this compound are not extensively documented, the profile of its parent compound, fluvoxamine, is well-characterized. Fluvoxamine is known to be a potent inhibitor of several key CYP isoenzymes. fda.govfarmaciajournal.com This inhibitory action means it can slow the metabolism of other drugs that are substrates for these enzymes. The primary metabolic pathway for fluvoxamine itself involves oxidative demethylation, which is predominantly carried out by CYP2D6. wikipedia.orgnih.gov
Fluvoxamine is a particularly potent inhibitor of the CYP1A2 enzyme. tg.org.au In vitro studies using human liver microsomes have demonstrated that fluvoxamine strongly inhibits the activity of CYP1A2, with reported apparent inhibitor constants (Kᵢ) ranging from 0.12 to 0.24 µM. nih.gov This potent inhibition is clinically significant and explains the pharmacokinetic interactions observed between fluvoxamine and drugs metabolized by CYP1A2. nih.govnih.gov
Beyond CYP1A2, fluvoxamine also inhibits other isoforms, though generally to a lesser extent. It is also recognized as an inhibitor of CYP2C19 and a moderate inhibitor of CYP2C9 and CYP3A4. farmaciajournal.comnih.gov The ethylamino modification in this compound means its own metabolic stability and CYP inhibition profile cannot be assumed and requires specific experimental assessment. google.com
Inhibitory Constants (Kᵢ) of Fluvoxamine for CYP Enzymes
| CYP Isozyme | Inhibitory Constant (Kᵢ) | Note |
|---|---|---|
| CYP1A2 | 0.12 - 0.24 µM nih.gov | Potent Inhibition |
| CYP2C19 | ~70 - 80 nM (unbound) nih.gov | Potent Inhibition |
| CYP2D6 | 2.2 µM nih.gov | Inhibition of fluvoxamine's own metabolism pathway |
| CYP2C9 | Moderate Inhibition farmaciajournal.com | Specific Kᵢ value not detailed in sources |
| CYP3A4 | Moderate Inhibition farmaciajournal.com | Specific Kᵢ value not detailed in sources |
Cytochrome P450 (CYP) Enzyme Inhibition and Substrate Specificity
CYP2D6 Interaction Assessment
Fluvoxamine, the parent compound, is identified as a substrate for CYP2D6. pharmgkb.org In vivo studies have indicated that individuals with reduced CYP2D6 activity, known as "poor metabolizers" (PM), exhibit altered pharmacokinetic profiles of fluvoxamine compared to "extensive metabolizers" (EM). pharmgkb.org Specifically, PMs show increased mean maximum concentration (Cmax), area under the curve (AUC), and half-life of fluvoxamine, suggesting that CYP2D6 plays a role in its metabolism. pharmgkb.org While in vitro data suggest that fluvoxamine is a relatively weak inhibitor of CYP2D6, caution is advised for patients with reduced CYP2D6 activity. pharmgkb.orgnih.gov
Genetic polymorphisms in the CYP2D6 gene can significantly impact the metabolism of fluvoxamine. frontiersin.org Studies on various CYP2D6 variants have demonstrated that some can lead to increased clearance rates of fluvoxamine, while others may result in reduced or even lost enzymatic function. frontiersin.org For instance, variants such as CYP2D6.A5V, V104A, D337G, F164L, V342M, R440C, and R497C have shown significantly increased relative clearance rates compared to the wild type, CYP2D6.1. frontiersin.org Conversely, other variants exhibit decreased metabolic activity. frontiersin.org
The interaction between fluvoxamine and other drugs metabolized by CYP2D6 is also a key consideration. For example, the co-administration of fluvoxamine with apatinib, an inhibitor of CYP2D6, has been shown to enhance the plasma exposure of fluvoxamine in rats. frontiersin.org This is characterized by an increased AUC and Cmax, and a significant inhibition of the production of desmethyl-fluvoxamine, a major metabolite. frontiersin.org
| CYP2D6 Variant | Observed Effect on Fluvoxamine Metabolism | Reference |
| Poor Metabolizers | Increased Cmax, AUC, and half-life | pharmgkb.org |
| CYP2D6.A5V | Significantly increased relative clearance | frontiersin.org |
| CYP2D6.V104A | Significantly increased relative clearance | frontiersin.org |
| CYP2D6.D337G | Significantly increased relative clearance | frontiersin.org |
| CYP2D6.F164L | Significantly increased relative clearance | frontiersin.org |
| CYP2D6.V342M | Significantly increased relative clearance | frontiersin.org |
| CYP2D6.R440C | Significantly increased relative clearance | frontiersin.org |
| CYP2D6.R497C | Significantly increased relative clearance | frontiersin.org |
| Other Variants | Reduced or lost enzymatic function | frontiersin.org |
Other Relevant CYP Isoforms (e.g., CYP2C19, CYP3A4)
Fluvoxamine demonstrates significant interactions with several other CYP isoforms, most notably CYP2C19 and CYP3A4. It is considered a potent inhibitor of CYP2C19. nih.govnih.gov This has been demonstrated in vitro, where fluvoxamine effectively inhibited the metabolism of proguanil, a CYP2C19 substrate, with low Ki values. nih.gov In vivo studies have confirmed this potent inhibitory effect, showing that even low doses of fluvoxamine can significantly increase the plasma concentrations of omeprazole, another CYP2C19 substrate, in extensive metabolizers. nih.gov
Fluvoxamine also acts as a moderate inhibitor of CYP3A4. nih.govwikipedia.org This is supported by observed drug interactions, such as the increased plasma concentrations of alprazolam, a CYP3A4 substrate, when co-administered with fluvoxamine. fda.gov The FDA label for fluvoxamine suggests that it is likely a potent CYP3A4 inhibitor, given the substantial interaction with alprazolam. fda.gov
Furthermore, fluvoxamine is a potent inhibitor of CYP1A2. wikipedia.orgdroracle.ai This has implications for the metabolism of various drugs that are substrates for this enzyme. nih.govwikipedia.org
| CYP Isoform | Level of Inhibition by Fluvoxamine | Examples of Interacting Substrates | Reference |
| CYP1A2 | Potent | Theophylline, clozapine, olanzapine | nih.govwikipedia.org |
| CYP2C19 | Potent | Proguanil, omeprazole, citalopram | nih.govnih.gov |
| CYP3A4 | Moderate | Alprazolam, diazepam | wikipedia.orgfda.gov |
| CYP2D6 | Weak | Desipramine | wikipedia.orgdroracle.ai |
Non-CYP Mediated Biotransformation Pathways
While the cytochrome P450 system is a major pathway for the metabolism of many drugs, including fluvoxamine, non-CYP mediated biotransformation pathways also play a role in drug clearance. nih.govevotec.com These pathways can include reactions catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), esterases, flavin monooxygenases (FMOs), and monoamine oxidases (MAOs). evotec.comxenotech.com The main human metabolite of fluvoxamine is fluvoxamine acid, which, along with its N-acetylated analog, accounts for a significant portion of the urinary excretion products. drugbank.com This suggests the involvement of oxidative and subsequent conjugative metabolic pathways. The formation of an acid metabolite implies an initial oxidative step, likely mediated by CYPs, followed by potential conjugation reactions. Research into specific non-CYP enzymes that may directly metabolize this compound or its metabolites is an area for further investigation. The development of analogs of fluvoxamine that are primarily metabolized by non-oxidative hydrolytic enzymes has been explored to reduce the potential for CYP450-mediated drug-drug interactions. google.com
Computational Chemistry and Molecular Modeling Applications
Computational methods are increasingly utilized to understand the biochemical interactions of drug molecules at a molecular level.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govpensoft.net For this compound, docking simulations can be employed to investigate its binding modes within the active sites of various CYP enzymes, such as CYP2D6, CYP2C19, and CYP3A4. These simulations can help to elucidate the specific amino acid residues that are crucial for binding and can provide insights into the inhibitory potential of the compound. researchgate.net For instance, docking studies of fluvoxamine with the serotonin transporter (SERT), its primary pharmacological target, have helped to identify key interactions within the binding pocket. nih.gov Similar approaches can be applied to understand its interactions with metabolizing enzymes.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govrsc.org These simulations can be used to study the conformational changes that occur upon ligand binding and to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone. nih.gov MD simulations of fluvoxamine bound to SERT have revealed the importance of specific residues and the role of conformational changes in the transporter. nih.govresearchgate.net Applying MD simulations to the interaction of this compound with CYP enzymes could reveal the dynamic nature of the binding process, the stability of the complex, and the mechanism of inhibition at an atomistic level. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govconicet.gov.ar For this compound and related compounds, QSAR models can be developed to predict their inhibitory activity against different CYP isoforms based on their molecular descriptors. researchgate.net These models can be valuable tools in the early stages of drug development for predicting potential drug-drug interactions and for designing new compounds with improved metabolic profiles. nih.gov By correlating structural features with inhibitory potency, QSAR can guide the synthesis of analogs with reduced affinity for specific CYP enzymes, thereby minimizing the risk of adverse drug interactions. acs.org
Structure Activity Relationship Sar Studies and Analog Design Principles
Correlating Structural Modifications to Biochemical Activity
The core of SAR studies lies in systematically altering a lead compound's structure and observing the corresponding changes in its biochemical properties. This approach is fundamental to understanding the pharmacophore—the essential features of a molecule required for its biological activity.
The defining feature of N-(Ethylamino) fluvoxamine (B1237835) is the ethylamino group (-NHCH₂CH₃) appended to the fluvoxamine backbone. vulcanchem.com This addition introduces further nitrogen functionality, which can significantly influence the compound's binding characteristics and interactions with receptors. vulcanchem.com The primary target of fluvoxamine is the serotonin (B10506) transporter (SERT), and it is a potent inhibitor of this protein. psychopharmacologyinstitute.com The introduction of the ethylamino group in N-(Ethylamino) fluvoxamine is hypothesized to alter its binding affinity for SERT. vulcanchem.com This modification could potentially modulate its selectivity for SERT over other neurotransmitter transporters, such as those for norepinephrine (B1679862) and dopamine (B1211576). vulcanchem.comdrugbank.com
Computational modeling and in vitro binding assays are essential tools to quantify these effects. Molecular dynamics simulations of the human serotonin transporter (hSERT) have shown that the binding cavity can accommodate various inhibitors, and subtle changes in the ligand structure can influence the conformation of key amino acid residues like Phe341. nih.govacs.org Therefore, the ethylamino moiety in this compound could induce a unique binding pose within hSERT, potentially affecting its affinity and selectivity.
A comparative analysis of this compound with its parent compound, fluvoxamine, and its known metabolites is crucial for a comprehensive understanding of its SAR. Fluvoxamine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP1A2. pharmgkb.orgwikipedia.org This process leads to the formation of several metabolites, the major one being fluvoxamine acid, which is considered pharmacologically inactive. pharmgkb.orgnih.gov Other metabolic pathways involve the removal or modification of the amino group. pharmgkb.org
The addition of the ethylamino group in this compound could alter its metabolic stability and clearance pathways compared to fluvoxamine. vulcanchem.com This modification might influence its susceptibility to enzymatic degradation, potentially leading to a different pharmacokinetic profile.
| Compound | Key Structural Feature | Primary Biological Target | Reported Activity |
| Fluvoxamine | 2-aminoethyl oxime ether linked to an aralkyl group with a trifluoromethyl component. vulcanchem.com | SERT | Potent and selective serotonin reuptake inhibitor. drugbank.comnih.gov |
| This compound | Addition of an ethylamino group to the fluvoxamine backbone. vulcanchem.com | SERT (presumed) | Expected to retain SERT inhibition, with potential modulation of affinity and selectivity. vulcanchem.com |
| Fluvoxamine Acid | Major metabolite of fluvoxamine. pharmgkb.org | - | Pharmacologically inactive. pharmgkb.orgnih.gov |
| N-acetyl fluvoxamine acid | Metabolite of fluvoxamine. pharmgkb.org | - | Pharmacologically inactive. pharmgkb.org |
| 3,4-diCl-fluvoxamine | Dichloro-substituted analog of fluvoxamine. researchgate.net | SERT | High affinity for SERT (Ki = 9 nM). researchgate.net |
This table provides a comparative overview of this compound with its parent compound, metabolites, and a synthetic derivative.
Furthermore, the study of other fluvoxamine derivatives provides valuable insights. For example, research on halogenated analogs of fluvoxamine has shown that the introduction of chlorine atoms can significantly enhance SERT affinity. researchgate.net Specifically, a 3,4-dichloro-fluvoxamine analog exhibited a SERT Ki of 9 nM, a notable increase in affinity compared to fluvoxamine itself. researchgate.net This underscores how modifications at different positions on the fluvoxamine scaffold can fine-tune its interaction with SERT.
Impact of the Ethylamino Moiety on SERT Affinity and Selectivity
Rational Design Principles for Modulating Biochemical Properties
Rational drug design leverages the understanding of a biological target's structure and mechanism to create new, more effective, or selective compounds. slideshare.net This approach is particularly relevant in the context of modifying existing drugs like fluvoxamine to enhance their therapeutic properties.
Fluvoxamine is a known inhibitor of several cytochrome P450 (CYP) enzymes, most notably CYP1A2 (strong inhibitor) and CYP2C19 (moderate inhibitor). psychopharmacologyinstitute.comwikipedia.org This can lead to drug-drug interactions when co-administered with medications metabolized by these enzymes. wikipedia.orgnih.gov A key goal in designing analogs like this compound would be to modulate this CYP inhibition profile.
Strategies to achieve this could involve:
Altering Lipophilicity and Steric Hindrance: The addition of the ethylamino group changes the molecule's size and lipophilicity. This can affect how the compound fits into the active site of CYP enzymes. By systematically varying the alkyl chain length on the amino group (e.g., methyl, ethyl, propyl), it may be possible to reduce affinity for specific CYP isozymes while retaining or enhancing affinity for SERT.
Modifying Sites of Metabolism: The ethylamino group itself could become a new site for metabolism, potentially diverting metabolic pathways away from those that lead to the inhibition of critical CYP enzymes.
It is noteworthy that in vitro studies of fluvoxamine's inhibition of CYP enzymes have shown discrepancies with in vivo observations, with the in vivo inhibition being significantly more potent. researchgate.netnih.gov This highlights the complexity of predicting the clinical impact of CYP inhibition from preclinical data alone.
Enhancing the selectivity of a drug for its intended target over off-target sites is a primary objective of medicinal chemistry to improve its therapeutic index. While fluvoxamine is highly selective for SERT over norepinephrine and dopamine transporters, it does exhibit a high affinity for the sigma-1 (σ1) receptor, acting as a potent agonist. drugbank.comwikipedia.org The clinical implications of this σ1 receptor activity are still being explored, but it may contribute to some of fluvoxamine's therapeutic and side effects. psychopharmacologyinstitute.comwikipedia.org
To enhance the selectivity of this compound for SERT in vitro, the following approaches could be employed:
Structure-Based Design: Utilizing crystal structures of hSERT co-crystallized with inhibitors like fluvoxamine can provide a detailed map of the binding site. nih.govacs.org This information can guide the design of modifications, such as the ethylamino group, to maximize interactions with key residues in the SERT binding pocket while minimizing interactions with the binding sites of other transporters or receptors like the σ1 receptor.
Comparative Molecular Field Analysis (CoMFA) and Quantitative Structure-Activity Relationship (QSAR): These computational techniques can be used to build models that correlate the structural features of a series of compounds with their binding affinities for different targets. By analyzing these models, it is possible to identify which structural modifications are likely to increase SERT selectivity. For example, a 3D-QSAR study on various monoamine transporter inhibitors highlighted the importance of specific amino acid residues in determining transporter selectivity. nih.govacs.org
By applying these rational design principles, researchers can systematically explore the chemical space around the fluvoxamine scaffold to develop novel compounds like this compound with potentially improved biochemical profiles.
Advanced Research Methodologies and Future Perspectives
Integration of Omics Technologies in Mechanistic Studies
Omics technologies offer a holistic view of the molecular changes induced by a compound, providing deep insights into its mechanism of action and metabolic pathways.
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In drug development, it is a powerful tool for identifying and quantifying the metabolic products of a parent compound. For N-(Ethylamino) fluvoxamine (B1237835), in vitro models, such as human liver microsomes, and pre-clinical animal models would be essential for creating a comprehensive metabolic profile. mdpi.com
The metabolic fate of the parent compound, fluvoxamine, has been studied, revealing several key metabolites. nih.govpharmgkb.org The primary routes of metabolism for fluvoxamine involve oxidative demethylation and deamination of the aliphatic methoxyl group, leading to the formation of fluvoxamine acid and fluvoxethanol, respectively. fda.govfda.gov These metabolites, along with their N-acetylated analogs, constitute a significant portion of the excreted products. fda.govdrugbank.com
By applying metabolomic techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), to samples from in vitro or pre-clinical studies of N-(Ethylamino) fluvoxamine, researchers could:
Identify the full spectrum of metabolites generated.
Elucidate the primary metabolic pathways, determining if the ethylamino group introduces novel degradation routes compared to fluvoxamine.
Quantify the rate of metabolite formation and clearance.
This approach would provide critical information on the compound's stability and potential for generating active or inactive metabolites.
Table 1: Known Major Metabolites of Fluvoxamine
| Metabolite Name | Description |
|---|---|
| Fluvoxamine Acid | A major metabolite formed via oxidative demethylation. fda.govfda.gov |
| N-acetyl Fluvoxamine Acid | The N-acetylated analog of fluvoxamine acid. pharmgkb.org |
| Fluvoxethanol | A metabolite resulting from oxidative deamination. fda.gov |
This table is based on data for the parent compound, fluvoxamine.
Proteomics involves the large-scale analysis of proteins, particularly their expression levels and functions. This technology is crucial for understanding how a compound like this compound interacts with its intended protein target and other proteins in the proteome.
Given that fluvoxamine is a potent inhibitor of the serotonin (B10506) transporter (SERT), a key focus would be to use proteomics to study the interaction of this compound with SERT. nih.govfrontiersin.orgpsychopharmacologyinstitute.com Quantitative proteomic approaches can be used to identify SERT-interacting proteins (SIPs), which are crucial for the transporter's regulation, trafficking, and function. nih.govfrontiersin.orgresearchgate.net By comparing the SIP profiles in cells treated with fluvoxamine versus this compound, researchers could determine if the ethylamino modification alters the transporter's protein-protein interaction network.
Furthermore, proteomics can be used to analyze the expression of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. fda.govpsychopharmacologyinstitute.com Fluvoxamine is known to be metabolized by CYP2D6 and is a strong inhibitor of CYP1A2. fda.govpsychopharmacologyinstitute.com Proteomic analysis of liver cells (e.g., HepG2) or liver tissues from pre-clinical models treated with this compound would reveal its impact on the expression levels of these and other critical enzymes, providing insight into potential drug-drug interactions. mdpi.com
Metabolomics for Comprehensive Metabolic Profiling (in vitro/pre-clinical models)
High-Throughput Screening Approaches for Biochemical Characterization
High-throughput screening (HTS) allows for the rapid testing of a large number of compounds to determine their biological or biochemical activity. japsonline.com For this compound, HTS is an indispensable tool for detailed biochemical characterization. mdpi.comnih.gov A variety of HTS assays, including both biochemical and cell-based formats, can be employed. sci-hub.senih.gov
Biochemical assays, using purified proteins, would be used to quantify the binding affinity of this compound to its primary target, SERT, and its selectivity against other monoamine transporters like the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). biorxiv.org Techniques such as fluorescence polarization (FP), Förster resonance energy transfer (FRET), and surface plasmon resonance (SPR) can provide precise measurements of binding constants (K_d) and inhibition constants (K_i). nih.govsci-hub.se
Cell-based assays are critical for assessing the compound's functional activity in a more physiologically relevant context. frontiersin.org For example, a common HTS assay measures the uptake of a fluorescent substrate in cells engineered to express specific transporters like SERT or the vesicular monoamine transporter 2 (VMAT2). uib.no By exposing these cells to this compound, its potency (IC50 or EC50) as a transporter inhibitor can be determined and compared directly to that of fluvoxamine. uib.nokyoto-u.ac.jp
Table 2: High-Throughput Screening Methods for Biochemical Characterization
| Assay Type | Principle | Application for this compound |
|---|---|---|
| Biochemical Assays | ||
| Fluorescence Polarization (FP) | Measures changes in the tumbling rate of a fluorescently labeled ligand upon binding to a target protein. sci-hub.se | Determining binding affinity to purified SERT protein. |
| Surface Plasmon Resonance (SPR) | Detects binding events by measuring changes in the refractive index at a sensor surface where the target protein is immobilized. sci-hub.se | Characterizing binding kinetics (association and dissociation rates) with SERT, DAT, and NET. |
| Cell-Based Assays | ||
| Fluorescent Substrate Uptake | Measures the ability of a compound to block the uptake of a fluorescent substrate into cells expressing a specific transporter. uib.no | Quantifying functional inhibitory potency at SERT, DAT, and NET in a cellular environment. |
Innovative Computational Models for Predictive Analysis
Computational modeling has become an integral part of modern drug discovery, enabling the prediction of a compound's properties and interactions before it is synthesized or tested extensively. nih.gov These in silico methods save significant time and resources.
Molecular docking is a primary computational technique used to predict the binding mode and affinity of a small molecule to a protein's three-dimensional structure. researchgate.netfrontiersin.org For this compound, docking studies would be performed using homology models or crystal structures of SERT. researchgate.netnih.gov These simulations can predict how the ethylamino group alters the compound's orientation within the SERT binding pocket compared to fluvoxamine, providing a structural hypothesis for any observed differences in potency or selectivity. sci-hub.se Similar docking studies against other transporters and enzymes (e.g., CYPs) can help predict off-target interactions and metabolic susceptibility. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another powerful predictive tool. biorxiv.orginotiv.com By analyzing a dataset of related compounds with known activities, QSAR models can identify physicochemical properties correlated with biological activity. A QSAR model built on a series of fluvoxamine analogues could predict the SERT inhibitory potency of this compound based on its structural features. researchgate.netresearchgate.net Furthermore, predictive toxicology models can be used to forecast potential liabilities based on the chemical structure. nih.gov
Interdisciplinary Research Approaches for Comprehensive Understanding
A truly comprehensive understanding of this compound can only be achieved through the integration of multiple scientific disciplines. An interdisciplinary approach, combining the methodologies described above, creates a powerful research paradigm.
For instance, a research program could begin with computational modeling to predict the binding affinity and metabolic profile of this compound. researchgate.net These in silico predictions would then guide the chemical synthesis and subsequent high-throughput screening , which would provide empirical data on the compound's actual potency and selectivity. biorxiv.orgresearchgate.net
Following this initial characterization, proteomics could be employed to investigate how the compound affects the SERT interactome and the expression of metabolic enzymes in relevant cell models. nih.govfrontiersin.org In parallel, metabolomics studies in vitro and in pre-clinical models would identify the metabolites, confirming or refining the initial computational predictions. semanticscholar.org This iterative cycle, where computational predictions are tested experimentally and experimental results are used to refine the computational models, accelerates the research process and leads to a much deeper mechanistic understanding of the compound.
By leveraging the strengths of omics, HTS, and computational science, researchers can efficiently and thoroughly characterize the unique properties of this compound, paving the way for a complete assessment of its potential.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing and characterizing N-(Ethylamino) Fluvoxamine?
- Methodological Answer : Synthesis typically involves coupling fluvoxamine precursors with ethylamine derivatives under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Post-synthesis purification employs column chromatography, followed by structural validation via -NMR, -NMR, and mass spectrometry (EI-MS). Purity (>98%) is confirmed using HPLC-UV with reversed-phase columns and phosphate buffer/methanol gradients. Impurity profiling (e.g., desmethoxy derivatives) requires comparison with certified reference standards .
Q. How is the pharmacological mechanism of this compound evaluated in preclinical models?
- Methodological Answer : Serotonin reuptake inhibition is assessed via radioligand binding assays using -serotonin and transfected cell lines expressing human SERT. Dose-response curves determine IC values, while selectivity is tested against norepinephrine and dopamine transporters. In vivo efficacy is validated using rodent models of depression (e.g., forced swim test) with Hamilton Rating Scale (HRS) or Montgomery–Åsberg Depression Rating Scale (MADRS) adaptations .
Advanced Research Questions
Q. How should researchers resolve contradictions in clinical trial data regarding this compound’s efficacy compared to other SSRIs?
- Methodological Answer : Meta-analyses using random-effects models account for heterogeneity in trial design (e.g., dosing, patient demographics). Sensitivity analyses exclude outliers, while subgroup analyses explore covariates like baseline depression severity. Contradictions in efficacy (e.g., nonsuperiority) are contextualized by side-effect profiles (e.g., gastrointestinal effects) using odds ratios (ORs) and 95% confidence intervals (CIs) .
Q. What enzyme kinetic methodologies are used to study this compound’s inhibition of hepatic cytochrome P450 isoforms?
- Methodological Answer : Human liver microsomes are incubated with probe substrates (e.g., melatonin for CYP1A2) and varying drug concentrations. Eadie-Hofstee plots differentiate single vs. multi-enzyme kinetics. Michaelis-Menten parameters (K, V) are calculated, and competitive inhibition constants (K) are derived using nonlinear regression. Fluvoxamine’s inhibition of alternative pathways (e.g., CYP2D6) is quantified via IC shifts .
Q. How are analytical methods validated for quantifying this compound in complex matrices (e.g., plasma, tablets)?
- Methodological Answer : Fluorescence or LC-MS/MS methods are validated per ICH guidelines. Linearity is tested over 50–150% of the target concentration (R > 0.995). Accuracy is confirmed via standard addition (recovery 98–102%), and precision evaluated through intraday/interday coefficients of variation (<5%). Limits of detection (LOD) and quantification (LOQ) are determined using signal-to-noise ratios (3:1 and 10:1, respectively) .
Additional Methodological Considerations
- Clinical Trial Design : For adaptive trials, use single-blind placebo lead-in phases to exclude placebo responders (e.g., 8-week washout) before randomization. Primary endpoints (e.g., ≥50% reduction in HRS scores) should align with DSM-5 criteria for major depressive disorder .
- Data Analysis : Apply non-linear mixed-effects modeling (NONMEM) for pharmacokinetic/pharmacodynamic (PK/PD) studies to account for inter-individual variability in drug metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
